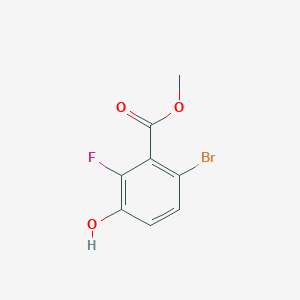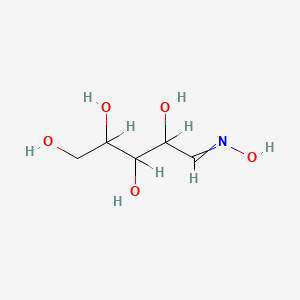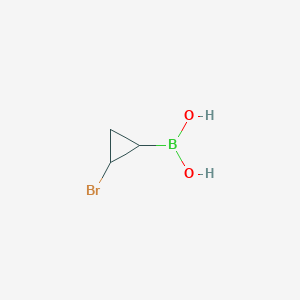
(2-Bromocyclopropyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromocyclopropyl)boronic acid is an organoboron compound characterized by a cyclopropyl ring substituted with a bromine atom and a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromocyclopropyl)boronic acid typically involves the borylation of a bromocyclopropane precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst under mild conditions . The reaction proceeds with high selectivity and yields the desired boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and efficient purification techniques .
化学反応の分析
Types of Reactions: (2-Bromocyclopropyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products Formed:
Coupling Products: Biaryl or vinyl-aryl compounds from Suzuki–Miyaura coupling.
Oxidation Products: Alcohols or ketones from oxidation reactions.
Substitution Products: Various substituted cyclopropyl derivatives .
科学的研究の応用
(2-Bromocyclopropyl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (2-Bromocyclopropyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
類似化合物との比較
Cyclopropylboronic Acid: Lacks the bromine substituent, making it less reactive in certain coupling reactions.
(2-Chlorocyclopropyl)boronic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
(2-Iodocyclopropyl)boronic Acid: Contains an iodine atom, which can influence the reaction conditions and outcomes
Uniqueness: (2-Bromocyclopropyl)boronic acid is unique due to its combination of a reactive bromine atom and a versatile boronic acid group, making it highly valuable in various synthetic applications .
特性
分子式 |
C3H6BBrO2 |
|---|---|
分子量 |
164.80 g/mol |
IUPAC名 |
(2-bromocyclopropyl)boronic acid |
InChI |
InChI=1S/C3H6BBrO2/c5-3-1-2(3)4(6)7/h2-3,6-7H,1H2 |
InChIキー |
VLFARCLKGJNRJL-UHFFFAOYSA-N |
正規SMILES |
B(C1CC1Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


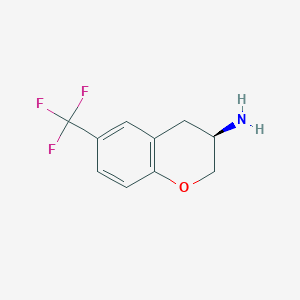
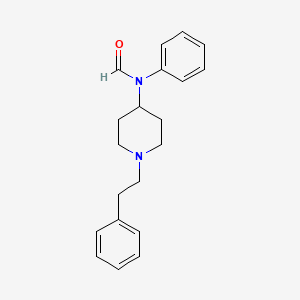
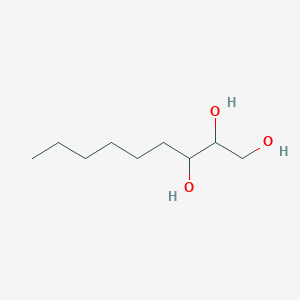
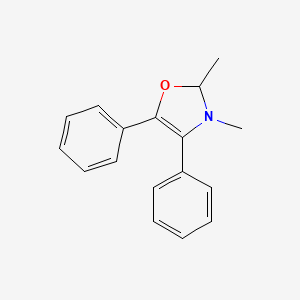

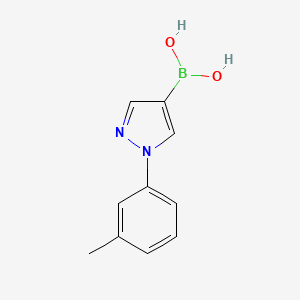
![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084070.png)
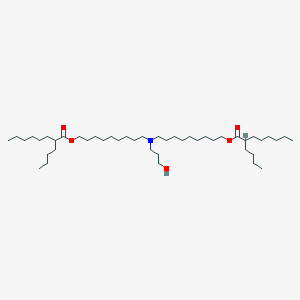
![1-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084082.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14084091.png)
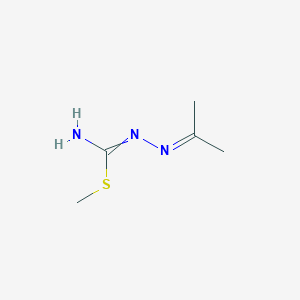
![(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)
